

ilaprazole sodium moisture sensitivity control

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

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Ilaprazole Sodium Stability Data

The table below summarizes the key stability findings for ilaprazole and related compounds from scientific studies:

Factor	Condition	Impact on Stability	Experimental Context
Temperature [1]	37°C	~50% of ilaprazole sodium degraded in 2 hours.	In Krebs-Ringer solution (pH 7.8).
Temperature [1]	4°C	Only ~3% of ilaprazole sodium degraded in 2 hours.	In Krebs-Ringer solution (pH 7.8).
pH [1]	Higher pH (up to 10.0)	Increased stability.	Stability increases as pH rises from 7.0 to 10.0.
pH [1]	Physiological pH (~7.4)	Rapid degradation occurs.	PPIs are extremely unstable under gastrointestinal conditions.

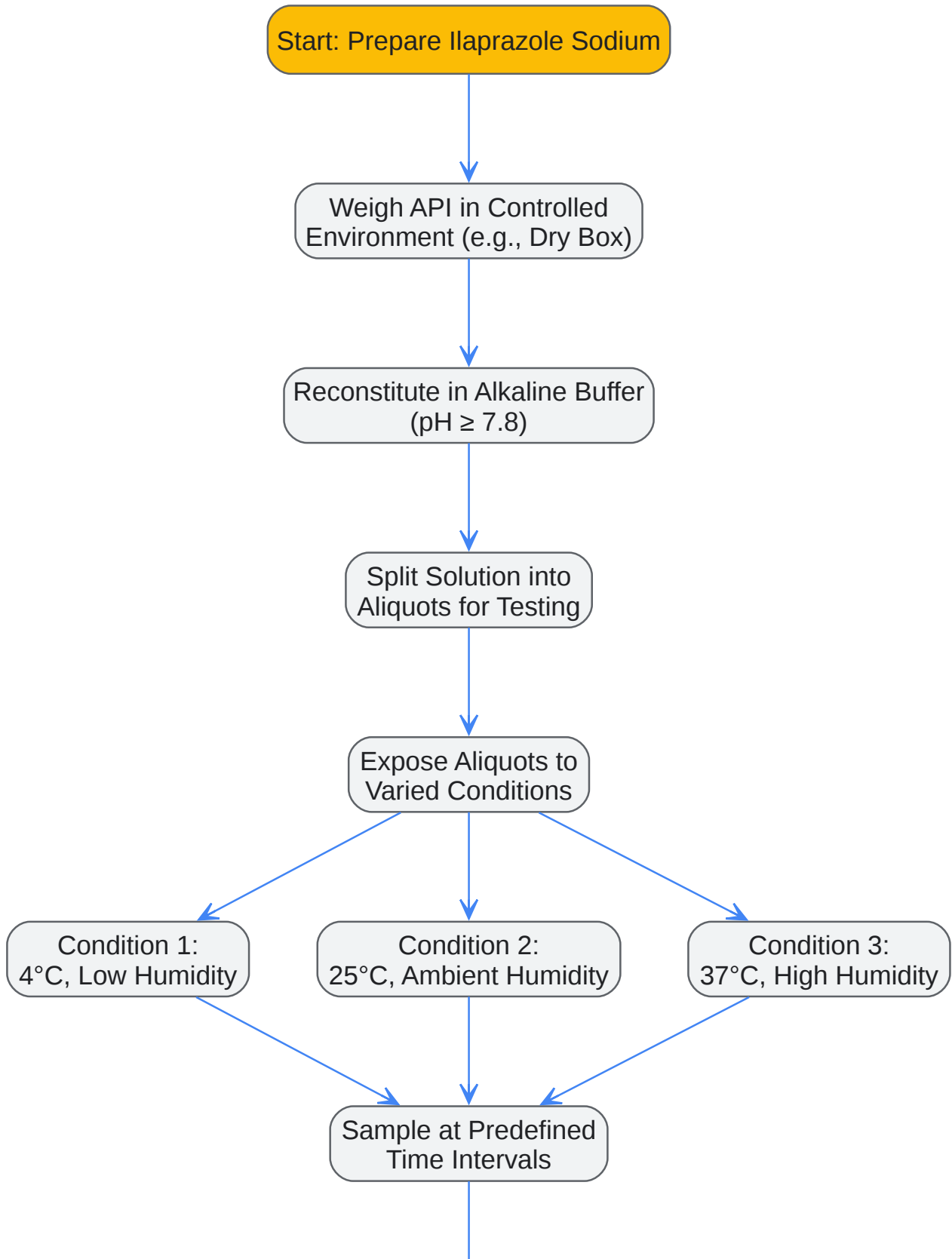
Key Inferences for Moisture Control:

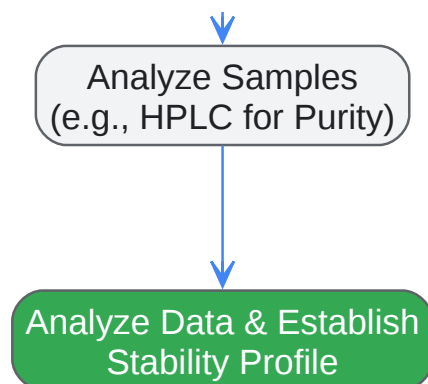
- Temperature is Critical:** The dramatic difference in degradation between 4°C and 37°C indicates that **strict cold chain management is essential** for handling **ilaprazole sodium**, especially in solution.

- **Alkaline Environment for Stability:** The compound's stability at higher pH suggests that any solvents or formulations used should be maintained in a **basic buffer (pH 7.8 or higher)** to prevent degradation.
- **General PPI Instability: Ilaprazole sodium** shares the **extreme chemical instability** common to all proton pump inhibitors under physiological conditions, which complicates its study and requires carefully controlled experimental setups [1].

Experimental Workflow for Stability Assessment

Based on the general instability of PPIs, here is a proposed experimental workflow you can adapt to formally assess **ilaprazole sodium**'s stability, particularly regarding moisture and solution preparation. The diagram below outlines the key stages of this process.





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Detailed Methodology:

- **Sample Preparation:**

- Weigh the **ilaprazole sodium** Active Pharmaceutical Ingredient (API) quickly in a low-humidity environment, such as inside a glove box filled with dry nitrogen or under an environmental hood with controlled humidity [1].
- Immediately reconstitute the weighed powder in a pre-chilled, degassed alkaline buffer (e.g., phosphate or carbonate buffer at pH 7.8 or higher). The use of cold buffer is critical to minimize initial degradation [1].

- **Stress Conditions:**

- Divide the solution into multiple aliquots.
- Expose these aliquots to different stress conditions as shown in the workflow. This should include a range of **temperatures** (e.g., 4°C, 25°C, 37°C) and **humidity levels** if studying solid-state stability.

- **Sampling and Analysis:**

- Withdraw samples from each condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
- Analyze samples immediately using a validated stability-indicating method, such as **High-Performance Liquid Chromatography (HPLC)**. The method should be able to separate ilaprazole from its degradation products to quantify the percentage of intact drug remaining [1].

FAQs & Troubleshooting

This section addresses common practical problems based on the known instability of PPIs.

Question	Answer & Guidance
Why does my ilaprazole sodium solution degrade rapidly during experiments?	This is highly likely due to temperature and pH. Ensure the solution is kept at 4°C or on ice and is prepared in an alkaline buffer (pH ≥ 7.8) . The degradation rate is vastly slower at 4°C than at 37°C [1].
How should the solid API be stored to maintain stability?	While specific data for ilaprazole sodium is not available, best practice for moisture- and temperature-sensitive APIs is storage in a desiccator at refrigerated temperatures (2-8°C) . The original container should be tightly sealed and only brought to room temperature before use to minimize condensation.
What is the best way to handle the API during weighing?	Perform the operation quickly and in a low-humidity environment . Using a controlled atmosphere glove box is ideal. If one is not available, ensure the room's air conditioning is set to a low humidity level.

Key Technical Takeaways

- **Primary Control Measure is Temperature:** The most critical factor for maintaining **ilaprazole sodium** stability in solution is **strict temperature control at 4°C** [1].
- **Stability is pH-Dependent:** The compound requires a **basic environment (pH ≥ 7.8)** to remain stable in solution [1].
- **A Proactive Experimental Approach is Needed:** In the absence of comprehensive public data, you must establish your own stability profile using the provided experimental workflow as a guide.

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References

1. The study of intestinal absorption and biodistribution in vivo ... [sciencedirect.com]

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